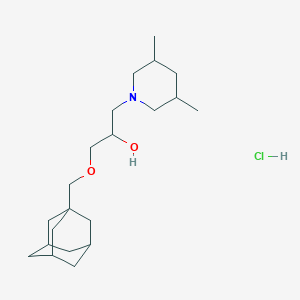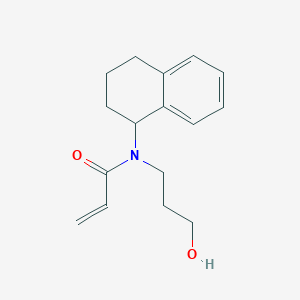
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide, also known as HET0016, is a selective inhibitor of the enzyme 20-Hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in several diseases, including hypertension, cancer, and inflammation.
Mécanisme D'action
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of several diseases, including hypertension, cancer, and inflammation. By inhibiting the synthesis of 20-HETE, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can effectively reduce blood pressure, inhibit the growth and proliferation of cancer cells, and reduce inflammation.
Biochemical and Physiological Effects:
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can effectively reduce blood pressure in hypertensive animal models. Additionally, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has several advantages as a research tool. It is a selective inhibitor of 20-HETE synthase, making it an ideal compound for studying the role of 20-HETE in disease pathogenesis. Additionally, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been extensively studied and has a well-established mechanism of action. However, there are also limitations to using N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide in lab experiments. N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has a short half-life and requires frequent dosing to maintain effective inhibition of 20-HETE synthase. Additionally, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been shown to have off-target effects on other enzymes, which may complicate interpretation of research results.
Orientations Futures
There are several future directions for research on N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide. One potential application is in the treatment of hypertension, where N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has shown promising results in animal models. Additionally, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide may have potential therapeutic applications in cancer therapy and inflammation. Future research should focus on optimizing the dosing and delivery of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide to maximize its therapeutic potential. Furthermore, additional studies are needed to fully understand the off-target effects of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide and to develop more selective inhibitors of 20-HETE synthase.
Méthodes De Synthèse
The synthesis of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-ol with 3-chloro-2-hydroxypropylamine in the presence of triethylamine. The resulting intermediate is then reacted with prop-2-enoyl chloride to form N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications in several diseases, including hypertension, cancer, and inflammation. Studies have shown that N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can effectively reduce blood pressure in hypertensive animal models by inhibiting the synthesis of 20-HETE, a potent vasoconstrictor. Additionally, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Furthermore, N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-16(19)17(11-6-12-18)15-10-5-8-13-7-3-4-9-14(13)15/h2-4,7,9,15,18H,1,5-6,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEKVBPKIPZYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCCO)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-cyclopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2802346.png)
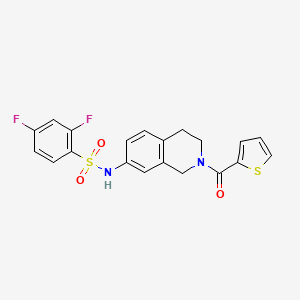
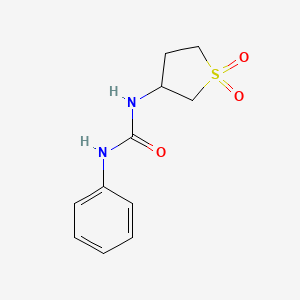
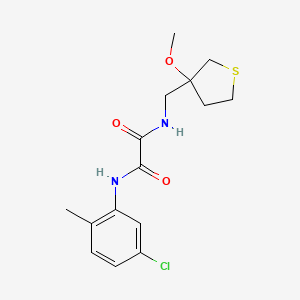

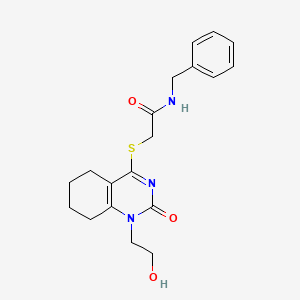
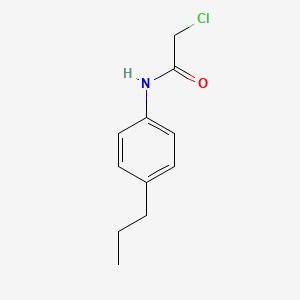

![4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2802361.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2802362.png)
![N-{[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2802363.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2802364.png)
